molecular formula C17H14Br2N4O B15284631 4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15284631
M. Wt: 450.1 g/mol
InChI Key: CIXZQIWFDODBKJ-ZVBGSRNCSA-N
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Description

4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a unique combination of brominated pyridine and substituted pyrazolone, which may contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. The synthetic route may include the following steps:

    Formation of the 3,5-dibromo-2-pyridinylamine: This can be achieved by bromination of 2-aminopyridine using bromine or a brominating agent under controlled conditions.

    Condensation Reaction: The 3,5-dibromo-2-pyridinylamine is then reacted with an appropriate aldehyde or ketone to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a hydrazine derivative to form the pyrazolone ring. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.

    Final Substitution:

Industrial production methods may involve optimization of these steps to enhance yield, reduce reaction time, and minimize the use of hazardous reagents.

Chemical Reactions Analysis

4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form new derivatives with potential biological activities.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions.

Scientific Research Applications

4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

    Biological Studies: Researchers investigate its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction pathways.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: Its unique chemical properties make it useful in the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

4-{[(3,5-dibromo-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

    3,5-Dibromo-2-pyridinylamine: This compound shares the brominated pyridine structure but lacks the pyrazolone ring, resulting in different chemical and biological properties.

    4-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: This compound contains the pyrazolone ring but lacks the brominated pyridine moiety, leading to variations in its reactivity and biological activity.

    Schiff Bases of Pyridine: These compounds have similar condensation reactions but may differ in their substituents and overall structure, affecting their chemical behavior and applications.

The uniqueness of this compound lies in its combination of brominated pyridine and substituted pyrazolone, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14Br2N4O

Molecular Weight

450.1 g/mol

IUPAC Name

4-[(E)-(3,5-dibromopyridin-2-yl)iminomethyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H14Br2N4O/c1-10-3-5-13(6-4-10)23-17(24)14(11(2)22-23)9-21-16-15(19)7-12(18)8-20-16/h3-9,22H,1-2H3/b21-9+

InChI Key

CIXZQIWFDODBKJ-ZVBGSRNCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/C3=C(C=C(C=N3)Br)Br

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C=C(C=N3)Br)Br

Origin of Product

United States

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